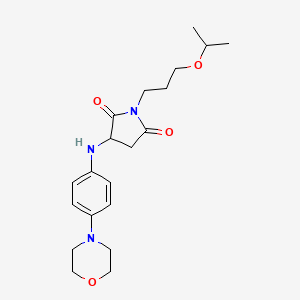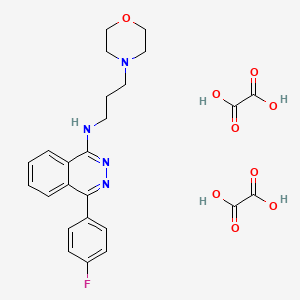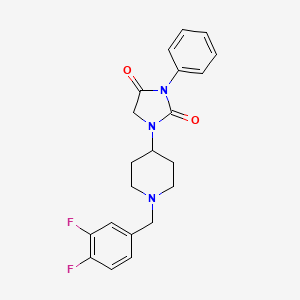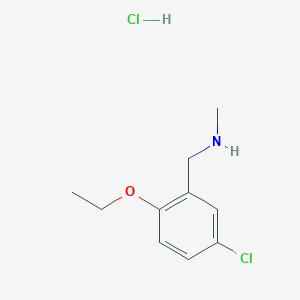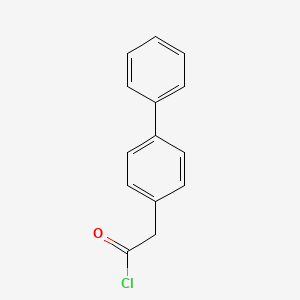
2-(Biphenyl-4-YL)acetyl chloride
Übersicht
Beschreibung
2-(Biphenyl-4-YL)acetyl chloride, also known as Biphenyl-4-ylacetyl chloride, is a chemical compound with the molecular formula C14H11ClO . It has been used in the preparation of a novel thiourea compound, N - (6-methyl pyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide .
Synthesis Analysis
The synthesis of 2-(Biphenyl-4-YL)acetyl chloride can be achieved from 4-Biphenylacetic acid . A number of N-substituted (4-biphenyl)amides have been synthesized by condensation of 4-biphenyl acetic acid (4-BPAA) with SOCl2 in dry benzene to prepare 4-biphenyl acetyl chloride .Molecular Structure Analysis
The molecular structure of 2-(Biphenyl-4-YL)acetyl chloride consists of a biphenyl group attached to an acetyl chloride group . The biphenyl group consists of two benzene rings linked at the [1,1’] position .Chemical Reactions Analysis
Biphenyl compounds undergo several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . Acid chlorides, like 2-(Biphenyl-4-YL)acetyl chloride, are extremely reactive and are open to attack by nucleophiles .Wissenschaftliche Forschungsanwendungen
Synthesis of Schiff’s Bases
Schiff’s bases are a class of organic compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . 2-(Biphenyl-4-YL)acetyl chloride can be used in the synthesis of these bases .
Pharmaceutical Testing
This compound is used in pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing .
Chemical Research
2-(Biphenyl-4-YL)acetyl chloride is used in various chemical research applications . Its properties, such as its molecular weight and structure, make it suitable for a wide range of research applications .
Chemical Synthesis
2-(Biphenyl-4-YL)acetyl chloride can be used in the synthesis of other chemical compounds . Its reactivity with various reagents makes it a valuable starting material in chemical synthesis .
Wirkmechanismus
Target of Action
It’s worth noting that biphenyl derivatives, which include 2-(biphenyl-4-yl)acetyl chloride, are known to interact with a variety of biological targets due to their structural versatility .
Mode of Action
Biphenyl compounds typically undergo electrophilic substitution reactions similar to benzene . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
Biphenyl derivatives have been found to interact with various biochemical pathways, depending on their specific functional groups .
Result of Action
Biphenyl derivatives are known to exhibit a wide range of biological activities, depending on their specific structures and functional groups .
Eigenschaften
IUPAC Name |
2-(4-phenylphenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTMLSYLXGLSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(2,4-dimethylphenyl)-2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2415460.png)
![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-fluorobenzenecarboxamide](/img/structure/B2415461.png)
![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2415464.png)
![3-cinnamyl-9-(4-ethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2415465.png)
![3-(Cyclopropylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2415467.png)
![3-(4-fluorophenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2415470.png)
![3-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2415472.png)
